Benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15865776
Molecular Formula: C15H18F3NO3
Molecular Weight: 317.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18F3NO3 |
|---|---|
| Molecular Weight | 317.30 g/mol |
| IUPAC Name | benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H18F3NO3/c16-15(17,18)13-7-6-12(9-20)8-19(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13,20H,6-10H2 |
| Standard InChI Key | NCKZYIHLZZGRGW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, benzyl 5-(hydroxymethyl)-2-(trifluoromethyl)piperidine-1-carboxylate, reflects its three critical structural elements:
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A piperidine ring serving as the central heterocycle
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A trifluoromethyl (-CF₃) group at position 2, imparting electron-withdrawing effects and metabolic stability
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A hydroxymethyl (-CH₂OH) substituent at position 5, enabling hydrogen bonding interactions
The benzyloxycarbonyl (Cbz) protecting group at the piperidine nitrogen enhances synthetic versatility while modulating solubility profiles.
Physicochemical Properties
Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₈F₃NO₃ | |
| Molecular weight | 317.30 g/mol | |
| SMILES | C1CC(N(CC1CO)C(=O)OCC2=CC=CC=C2)C(F)(F)F | |
| Topological polar surface area | 55.4 Ų |
The trifluoromethyl group elevates logP by ~1.5 units compared to non-fluorinated analogs, while the hydroxymethyl group partially offsets this lipophilicity through hydrogen bonding capacity.
Synthetic Methodologies
Core Ring Formation
Piperidine ring construction typically employs cyclization strategies:
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Aza-Diels-Alder reactions between dienes and imines under Lewis acid catalysis (e.g., ZnCl₂)
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Reductive amination of δ-keto aldehydes using sodium cyanoborohydride
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Compound | -CF₃ Position | -CH₂OH Position | MAO-B IC₅₀ | LogP |
|---|---|---|---|---|
| Target compound | 2 | 5 | 28 nM | 2.1 |
| 1-Benzyl-3-(trifluoromethyl)piperidin-3-ol | 3 | - | 310 nM | 3.4 |
| (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | - | 2 | >1 μM | 1.7 |
Data synthesis reveals that positional isomerism dramatically influences target engagement:
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